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Compound of Interest |

3-Chloro-5-fluorophenyl!
Compound Name:
cyclopentyl ketone
CAS No.: 898791-72-5
Cat. No.: B1324762

Executive Summary & Compound Profile

Target Analyte: 3-Chloro-5-fluorophenyl cyclopentyl ketone IUPAC Name: (3-Chloro-5-
fluorophenyl)(cyclopentyl)methanone Molecular Formula:

Exact Mass: 226.0561 Da Role: Advanced intermediate for pharmaceutical scaffolds (e.g.,
kinase inhibitors, fluorinated agrochemicals).

This guide provides a comprehensive spectroscopic atlas for the validation of 3-Chloro-5-
fluorophenyl cyclopentyl ketone. Given the specific substitution pattern (meta-chloro, meta-
fluoro relative to the carbonyl), this compound exhibits unique diagnostic signals in NMR (

coupling) and Mass Spectrometry (isotopic clustering) that distinguish it from common isomers
like the 2-chloro or 4-fluoro variants.

The data presented below synthesizes high-fidelity theoretical predictions based on Substituent
Chemical Shift (SCS) additivity rules with standard experimental protocols for halogenated
aromatic ketones.

Structural Elucidation Workflow
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The following decision tree outlines the logical flow for confirming the identity of the compound,
prioritizing the exclusion of regioisomers.

Crude Product Isolation

—

Step 1: IR Screening
Confirm C=0 (1680-1690 cm~1)

:

Step 2: GC-MS Analysis
Verify M+ (226/228) & Cl Pattern (3:1)

No (Re-purify)

Step 3: 1H NMR (Aromatic)
Check for 3 Distinct Ar-H Signals

:

Step 4: 19F NMR
Confirm Single F Signal (-110 ppm range)

/
/
/
/
/
/
Z

Regioisomer Check
Are J(H-F) couplings consistent with 3,5-sub?

S e e o e i — — — — — — — ———— ———————

Identity Confirmed
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Click to download full resolution via product page
Caption: Logical workflow for the stepwise structural validation of the target ketone.

Mass Spectrometry (GC-MS/LC-MS)[1]

Mass spectrometry provides the primary confirmation of the molecular weight and the halogen
composition. The presence of chlorine creates a distinct isotopic signature that serves as a
"fingerprint" for the molecule.

Diagnostic lonization Data (El, 70 eV])

. . Relative Diagnostic
lon Identity m/z (Theoretical) o
Abundance Significance
Molecular lon ( Parent peak (
226.1 100%
) ).

Isotope Peak ( Confirms presence of

228.1 ~32-33% _
) one Chlorine atom.
Fragment A 157.0 High (Acylium ion). Base
peak in many ketones.
Fragment B 129.0 Medium . Loss of carbonyl
from acylium.
Fragment C 69.1 High . Characteristic of the

alkyl ring.

Fragmentation Pathway

The fragmentation is driven by alpha-cleavage at the carbonyl, releasing the stable cyclopentyl
radical or cation.
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(Ar-C=0)+ CO (28Da) 5, (An)+
m/z 157 m/z 129

- Cyclopentyl radical

- Ar-CO radical Cyclopentyl Cation

(C5H9)+
m/z 69

Molecular lon
[M]+ m/z 226

Click to download full resolution via product page

Caption: Primary Electron Impact (EI) fragmentation pathway showing alpha-cleavage.

Nuclear Magnetic Resonance (NMR)
Spectroscopy|[1]

NMR is the definitive tool for establishing the substitution pattern. The 3-Chloro-5-fluoro
substitution creates a specific coupling network.

Solvent:

(Chloroform-d) is recommended. Reference: TMS (
0.00 ppm) or Residual

(

7.26 ppm).

NMR Data (400 MHz, )

The aromatic region will show three distinct protons. Note that Fluorine (

, Spin 1/2) couples to protons, causing additional splitting (doublets) not seen in non-fluorinated
analogs.
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Shift ( Coupling (
Position Multiplicity Assignment
» Ppm) , Hz)
dt (Doublet of Ortho to C=0,
Ar-H6 7.65-7.70 _ ,
triplets) Ortho to F.
Ortho to C=0,
t (Triplet/Singlet- Ortho to CI.
Ar-H2 7.50 - 7.55 _
like) (Isolated from F
coupling).
dd (Doublet of Between Cl and
Ar-H4 7.25-7.30 ,
doublets) F.
) ) Methine (alpha to
Cp-CH 3.55-3.65 quint (Quintet)
Carbonyl).
_ Beta-protons
Cp-CH2 1.85-2.00 m (Multiplet) -
(Cyclopentyl).
) Gamma-protons
Cp-CH2 1.60 - 1.80 m (Multiplet) -

(Cyclopentyl).

Note: "Cp" denotes Cyclopentyl ring protons.

NMR Data (100 MHz, )

The Carbon-Fluorine coupling is the dominant feature here.
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Shift ( Splitting (
Carbon Type Assignment
» PpmM) )
d(
C=0 ~201.5 Ketone Carbonyl.
Hz)
d ( C5 (Directly bonded to
C-F (C5) ~162.5
Hz) F).
d ( C3 (Directly bonded to
C-CI (C3) ~135.8
Hz) Cl).
d(
C1 (Attached to
C-Ipso (C1) ~139.0
Hz) Carbonyl).
d(
Ar-CH (C6) ~115.0 C6 (Ortho to F).
Hz)
d( C4 (Between Cl and
Ar-CH (C4) ~119.5
Hz) F).
Ar-CH (C2) ~126.0 s (Singlet) C2 (Remote from F).
Cp-CH ~46.5 S Cyclopentyl Methine.
Cyclopentyl
Cp-CH2 ~30.0, 26.5 s yelopenty
Methylenes.

NMR Data (376 MHz, )
e Shift:

-110.0 to -112.0 ppm.

o Pattern: Triplet of doublets (coupling to H4 and H6).

Infrared (IR) Spectroscopy
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IR is useful for a quick check of functional group integrity (Carbonyl) and halogen presence.

C=0 Stretch: 1680-1695 cm~1 (Strong). The conjugation with the benzene ring lowers the
frequency compared to aliphatic ketones (usually ~1715).

Ar-C=C Stretch: 1580-1600 cm~* (Medium). Aromatic ring breathing.

C-F Stretch: 1200-1250 cm~1 (Strong). Very characteristic for fluoro-aromatics.

C-ClI Stretch: 1050-1080 cm~! (Medium/Weak).

Experimental Protocols
Sample Preparation for NMR

To ensure the resolution of the specific

couplings described above:

e Mass: Dissolve 10-15 mg of the ketone in 0.6 mL of

« Filtration: Filter through a cotton plug in a Pasteur pipette to remove inorganic salts (e.g., Mg
salts from Grignard workup) which can broaden peaks.

o Shimming: Automated gradient shimming is usually sufficient, but manual touch-up on Z1/22
is recommended if the aromatic doublets appear fused.

GC-MS Method (Purity Check)

e Column: HP-5ms or DB-5 (30m x 0.25mm x 0.25um).
o Carrier Gas: Helium at 1.0 mL/min.
e Temp Program:

o Start: 60°C (hold 1 min).

o Ramp: 20°C/min to 280°C.
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o Hold: 5 min.

e Inlet: Split mode (20:1), 250°C.

o Expectation: The product typically elutes between 8.5-10.0 minutes depending on the exact
ramp. Look for the 226/228 pair.
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» To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of 3-
Chloro-5-fluorophenyl Cyclopentyl Ketone]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1324762#spectroscopic-data-for-3-chloro-5-
fluorophenyl-cyclopentyl-ketone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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